molecular formula C9H10ClF3N4 B3041689 (E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide CAS No. 339029-44-6

(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide

Cat. No.: B3041689
CAS No.: 339029-44-6
M. Wt: 266.65 g/mol
InChI Key: DZEVPLVIHMZNKB-PJQLUOCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide is a useful research compound. Its molecular formula is C9H10ClF3N4 and its molecular weight is 266.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Spectroscopic Characterization : The interaction of 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, with iodine has been explored. This study provides insights into the formation of n–σ* complexes and structural details of new salts formed in these reactions, which can guide further research in related compounds (Chernov'yants et al., 2011).

  • Functionalized Pyridines Synthesis : Research into the synthesis of functionalized pyridines demonstrates the versatility of pyridine derivatives in creating a wide array of compounds with potential applications in various fields, including medicinal chemistry (Schmidt et al., 2006).

Biological Evaluation and Pharmaceutical Applications

  • Biological Evaluation of Schiff’s Bases : Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides show promise as antidepressant and nootropic agents. These findings open up potential avenues for developing new CNS active agents (Thomas et al., 2016).

  • Anticancer Agents Development : Pyridine derivatives, specifically those with 3-chloro-5-(trifluoromethyl)pyridin-2-yl groups, have been synthesized and evaluated for their anticancer activity against various cancer cell lines, showing high potential as therapeutic agents (Hafez & El-Gazzar, 2020).

Material Science and Chemical Synthesis

  • Polyimides Synthesis and Characterization : The synthesis of polyimides containing both pyridine and fluorine, derived from related compounds, highlights their excellent solubility and thermal stability. These characteristics are crucial for applications in high-performance materials (Zhang et al., 2007).

  • Synthesis of Nilotinib : The process of synthesizing nilotinib, a selective inhibitor of tyrosine kinase, illustrates the complex chemistry and potential pharmaceutical applications of pyridine derivatives (Yankun et al., 2011).

Properties

IUPAC Name

N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N4/c1-17(2)5-15-16-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3,(H,14,16)/b15-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZEVPLVIHMZNKB-PJQLUOCWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NNC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/NC1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
Reactant of Route 3
(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
Reactant of Route 4
(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
Reactant of Route 5
(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide
Reactant of Route 6
Reactant of Route 6
(E)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.